2-(4-((5-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol
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Overview
Description
2-(4-((5-amino-6-chloropyrimidin-4-yl)amino)phenyl)ethan-1-ol is a chemical compound that features a pyrimidine ring substituted with an amino group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-amino-6-chloropyrimidin-4-yl)amino)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and an amine source.
Substitution Reactions:
Coupling with Phenyl Group: The pyrimidine derivative is then coupled with a phenyl group through a suitable linker, such as an ethan-1-ol moiety, using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-amino-6-chloropyrimidin-4-yl)amino)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(4-((5-amino-6-chloropyrimidin-4-yl)amino)phenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of pyrimidine derivatives and their effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-((5-amino-6-chloropyrimidin-4-yl)amino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloropyrimidine: Shares the pyrimidine core structure but lacks the phenyl and ethan-1-ol substituents.
6-amino-2-chloropyrimidin-4-ol: Similar pyrimidine structure with different substituents.
Uniqueness
2-(4-((5-amino-6-chloropyrimidin-4-yl)amino)phenyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both the pyrimidine and phenyl groups
Properties
CAS No. |
16208-01-8 |
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Molecular Formula |
C12H13ClN4O |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-[4-[(5-amino-6-chloropyrimidin-4-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(14)12(16-7-15-11)17-9-3-1-8(2-4-9)5-6-18/h1-4,7,18H,5-6,14H2,(H,15,16,17) |
InChI Key |
ARFFYMIBQJKSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
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